[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-
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Overview
Description
1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazoloquinazoline structure, which imparts a range of chemical and biological properties.
Preparation Methods
The synthesis of 1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The triazoloquinazoline ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound binds to the active site of these enzymes, blocking their function and thereby exerting its anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi.
Comparison with Similar Compounds
1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other triazoloquinazoline derivatives, such as:
1-Mercapto-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound has a phenyl group instead of a methyl group, which can alter its chemical and biological properties.
1-Mercapto-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: The ethyl group provides different steric and electronic effects compared to the methyl group. The uniqueness of 1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C10H7N4OS+ |
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Molecular Weight |
231.26 g/mol |
IUPAC Name |
4-methyl-1-sulfanylidene-[1,2,4]triazolo[4,3-a]quinazolin-10-ium-5-one |
InChI |
InChI=1S/C10H7N4OS/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)11-12-10(14)16/h2-5H,1H3/q+1 |
InChI Key |
GMBJXKYMPDPOOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2[N+]3=C1N=NC3=S |
Origin of Product |
United States |
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